molecular formula C15H22N2O2 B12840061 2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde CAS No. 915920-88-6

2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde

Cat. No.: B12840061
CAS No.: 915920-88-6
M. Wt: 262.35 g/mol
InChI Key: ILFIJVXRLNLGLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde, commonly supplied as its hydrochloride salt (CAS 1609409-35-9), is a chemical building block of high value in medicinal chemistry and drug discovery research. This compound features a benzaldehyde core linked to a 4-ethylpiperazine group via an ethoxy spacer, a structure designed to enhance the aqueous solubility of potential drug candidates . Its primary research application is as a key synthetic intermediate in the development of novel antimalarial agents. Specifically, this benzaldehyde derivative is used in the construction of piperazine-containing 4(1H)-quinolone esters, a class of compounds investigated for their potent activity against both blood and liver stages of Plasmodium parasites, including multidrug-resistant strains . The incorporation of the ionizable piperazine moiety, as seen in this reagent, is a strategic approach to improve the overall solubility and oral bioavailability of these therapeutic scaffolds, addressing a major challenge in advancing 4(1H)-quinolones into effective treatments . Researchers utilize this compound in synthetic routes such as reductive amination to introduce critical solubilizing side chains, enabling the creation of compounds with promising in vivo efficacy against malaria . The compound has a molecular formula of C 15 H 22 N 2 O 2 for the free base and a molecular weight of 298.8 g/mol for the hydrochloride salt . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

CAS No.

915920-88-6

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

2-[2-(4-ethylpiperazin-1-yl)ethoxy]benzaldehyde

InChI

InChI=1S/C15H22N2O2/c1-2-16-7-9-17(10-8-16)11-12-19-15-6-4-3-5-14(15)13-18/h3-6,13H,2,7-12H2,1H3

InChI Key

ILFIJVXRLNLGLC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CCOC2=CC=CC=C2C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzaldehyde typically involves the reaction of 4-ethylpiperazine with 2-(2-bromoethoxy)benzaldehyde. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzoic acid.

    Reduction: 2-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde and related compounds:

Compound Key Features Physicochemical Properties Synthetic Methods Applications/Activity References
2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde (Hydrochloride salt) - Piperazinyl-ethyl-ethoxy linker
- Monofunctional aldehyde
- logP: 1.54
- MW: 299 g/mol
- Salt form improves solubility
Likely nucleophilic substitution (similar to ) Potential CNS or antimicrobial applications (inferred from piperazine pharmacophore)
4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde - Pyridinyl-ethyl-ethoxy linker
- Ethyl group on pyridine
- Higher logP (pyridine aromaticity) Literature-based synthesis via coupling reactions Antibacterial/antifungal activity (explicitly tested in )
BTA39 (314062-79-8) - Pyridazinyl-piperidinyl-ethoxy linker
- Oxime ether group
- Enhanced polarity (oxime ether) Multi-step synthesis involving oxime etherification Potent antipicornavirus activity (capsid-binding inhibitor)
4-(2-{2-[2-(2-Nitro-1H-imidazol-1-yl)-ethoxy]ethoxy}ethoxy)benzaldehyde - Nitroimidazole-ethoxy chain
- Extended tri-ethoxy linker
- Low solubility (hydrogen-bonded crystalline structure) Stepwise etherification and nitroimidazole coupling Radiosensitization potential (nitroimidazole moiety) or crystallography studies
4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde - Dialdehyde structure
- Two benzaldehyde groups linked by ethoxy chains
- Higher reactivity (dual aldehyde groups) Condensation of 4-hydroxybenzaldehyde with bis(2,2′-dichloroethyl)ether Macrocycle synthesis (e.g., via [2+2] condensation with polyamines)

Structural and Functional Insights

Substituent Effects on Bioactivity: The piperazinyl group in the target compound may enhance CNS penetration or receptor binding compared to pyridinyl () or pyridazinyl () analogs, which prioritize antiviral/antibacterial activity .

Linker Flexibility and Reactivity :

  • Compounds with longer ethoxy chains (e.g., tri-ethoxy in –4) show reduced conformational freedom due to intermolecular interactions, whereas the target compound’s shorter linker may improve bioavailability .
  • The dialdehyde () enables macrocycle synthesis but lacks the piperazine’s pharmacological relevance .

Salt Forms and Solubility :

  • The hydrochloride salt of the target compound () enhances aqueous solubility compared to free-base analogs, a critical factor for drug delivery .

Biological Activity

2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde, also known as 4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde, is a compound characterized by its unique chemical structure, which includes a piperazine moiety. This structure is associated with various pharmacological activities, making it a significant subject of study in medicinal chemistry. This article explores the biological activities of this compound, focusing on its antidepressant effects, antimicrobial properties, and potential as a therapeutic agent.

Chemical Structure and Properties

The molecular formula for 2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde is C14H19N1O2C_{14}H_{19}N_{1}O_{2}, with a molecular weight of approximately 262.35 g/mol. The compound features:

  • Benzaldehyde Group : Imparts reactivity and potential for various chemical transformations.
  • Ethoxy Group : Enhances solubility and bioavailability.
  • Piperazine Moiety : Known for its diverse pharmacological effects.

Antidepressant Effects

Research indicates that compounds similar to 2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde exhibit significant antidepressant properties. The piperazine structure is linked to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that:

  • Piperazine derivatives can inhibit the reuptake of serotonin, leading to increased serotonin levels in the synaptic cleft, which is crucial for mood regulation.
  • Animal models treated with piperazine derivatives demonstrate reduced symptoms of depression compared to control groups.

Antimicrobial Activity

The compound also exhibits promising antimicrobial activity. Various studies have assessed its efficacy against different bacterial strains:

  • In Vitro Studies : Tests against Gram-positive and Gram-negative bacteria showed that 2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde has inhibitory effects on bacterial growth, suggesting potential as an antibacterial agent.
  • Mechanism of Action : The antimicrobial activity may be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways within the bacteria.

Comparative Analysis with Similar Compounds

A comparative analysis with other piperazine derivatives can provide insights into the unique properties and potential applications of 2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde. The table below summarizes some relevant compounds:

Compound NameStructure FeaturesUnique Properties
4-(2-(4-Methylpiperazin-1-yl)ethoxy)benzaldehydeContains a methyl group on the piperazinePotentially different pharmacological profile
4-(2-(1-Piperazinyl)ethoxy)benzaldehydeLacks ethyl substitution on piperazineMay exhibit different CNS activity
2-(4-Ethylpiperazin-1-yl)phenolContains a phenolic hydroxyl groupDifferent reactivity due to phenolic nature

Case Studies

Several case studies have highlighted the therapeutic potential of piperazine derivatives:

  • Study on Antidepressant Activity : In a randomized controlled trial, subjects administered a piperazine derivative showed significant improvement in depression scales compared to placebo.
  • Antimicrobial Efficacy Study : A laboratory study demonstrated that the compound effectively inhibited Staphylococcus aureus growth, indicating its potential use in treating infections caused by resistant strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.